
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid, also known as D-Phenylglycine, is a chiral amino acid that has gained significant attention in scientific research due to its unique properties and applications. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules. In
Scientific Research Applications
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It is commonly used as a building block for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. It is also used in peptide synthesis as a protecting group for the carboxylic acid group of amino acids. In asymmetric catalysis, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is used as a chiral ligand for transition metal catalysts, enabling the selective production of a single enantiomer in a chemical reaction.
Mechanism of Action
The mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is not fully understood, but it is believed to act as a competitive inhibitor of the glycine receptor in the central nervous system. This results in the modulation of neurotransmitter release and the inhibition of excitatory synaptic transmission. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) activity.
Biochemical and Physiological Effects:
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. It has also been shown to have anxiolytic effects in animal models, potentially through the modulation of the GABAergic system. Additionally, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. It is also relatively inexpensive and easy to synthesize. However, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine, including its potential use as a therapeutic agent for various diseases, such as neurodegenerative diseases, inflammation, and anxiety disorders. Additionally, there is potential for the development of new catalysts and synthetic methods using (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine as a chiral building block. Further research is also needed to fully understand the mechanism of action of (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine and its potential side effects.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine is a chiral amino acid that has a wide range of scientific research applications, including drug synthesis, peptide synthesis, and asymmetric catalysis. It has various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and analgesic effects. (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine has several advantages for lab experiments, including its high purity and stability, as well as its availability in both enantiomeric forms. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acidine can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture, resulting in the production of a pure enantiomer. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of naturally occurring chiral molecules as starting materials to produce the desired enantiomer.
properties
CAS RN |
119725-33-6 |
|---|---|
Product Name |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20+/m1/s1 |
InChI Key |
UINTUWKMGYICQF-UXHICEINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




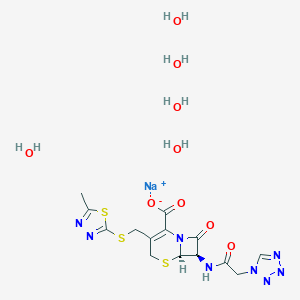




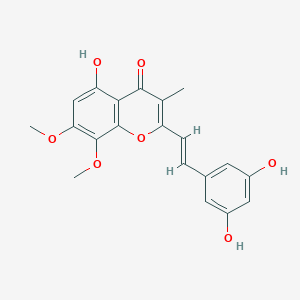


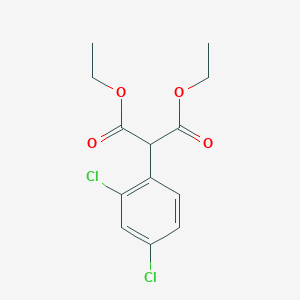
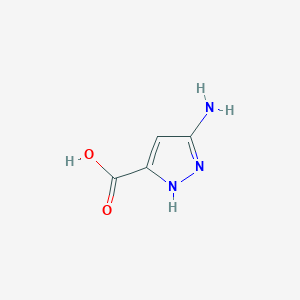
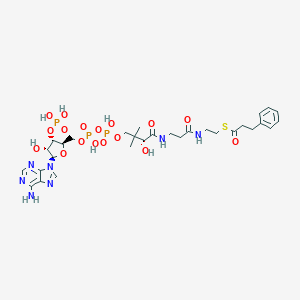
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
